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1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

physicochemical_profiling drug-likeness THIQ_scaffold_optimization

Researchers building lead-like screening libraries often face a trade-off between structural novelty and compliance with Congreve criteria. This 2-(propylsulfonyl)-THIQ urea solves that tension: its cyclopropyl substituent introduces conformational constraint and CYP450 resistance without exceeding MW ≤ 350 Da or logP ≤ 3. - Congreve-compliant lead-like space (MW 337.4, logP 1.5, 5 rotatable bonds), outperforming heavier chlorophenyl (~422 Da) or polar oxolan-methyl (TPSA ~96-100 Ų) analogs. - CNS-penetrant physicochemical profile (TPSA 86.9 Ų < 90 Ų threshold) with two geometrically constrained H-bond donors via the urea linker-absent in the amide analog. - Structurally validated for protease/kinase bidentate binding and metabolic stability SAR campaigns.

Molecular Formula C16H23N3O3S
Molecular Weight 337.44
CAS No. 1207040-24-1
Cat. No. B2387011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
CAS1207040-24-1
Molecular FormulaC16H23N3O3S
Molecular Weight337.44
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CC3
InChIInChI=1S/C16H23N3O3S/c1-2-9-23(21,22)19-8-7-12-3-4-15(10-13(12)11-19)18-16(20)17-14-5-6-14/h3-4,10,14H,2,5-9,11H2,1H3,(H2,17,18,20)
InChIKeyXPBBWBKNOSBEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1207040-24-1): Procurement-Grade Identity and Physicochemical Profile


1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1207040-24-1) is a synthetic small-molecule urea derivative built on a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, featuring an N2-propylsulfonyl group and an N'-cyclopropyl urea substituent at the 7-position [1]. Its molecular formula is C16H23N3O3S with a molecular weight of 337.4 g·mol⁻¹, a computed XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 86.9 Ų, two hydrogen-bond donors, four hydrogen-bond acceptors, and five rotatable bonds [1]. This compound belongs to a broader class of 7-substituted 2-sulfonyl-THIQ derivatives that have been explored in patent literature across multiple therapeutic areas including glycine transporter inhibition, 5-HT7 receptor modulation, and ubiquitin-specific protease (USP) inhibition [2].

Why Generic Substitution Fails for 1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea: Structural Determinants That Preclude Simple Analog Interchange


Compounds sharing the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl scaffold cannot be treated as interchangeable procurement items because the urea substituent at the 7-position dictates both the physicochemical property envelope and the potential biological recognition profile [1]. The cyclopropyl group in the target compound introduces conformational constraint, reduced lipophilicity, and a distinct hydrogen-bonding geometry compared to analogs bearing aromatic (e.g., 2-chlorophenyl), heterocyclic (e.g., tetrahydrofuran-2-ylmethyl), or acyl (e.g., cyclopropanecarbonyl) substituents at the same position [1]. These differences translate into measurable property divergences—including computed logP, TPSA, and rotatable bond count—that impact solubility, permeability, and target-binding complementarity [1]. The quantitative evidence below details where the cyclopropyl urea modification produces differentiation that is meaningful for scientific selection.

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea: Comparator-Based Analysis for Procurement Decision-Making


Reduced Lipophilicity (XLogP) Driven by Cyclopropyl Urea vs. Aromatic Urea Analogs

The target compound displays a computed XLogP3-AA of 1.5, which is substantially lower than that of the 2-chlorophenyl urea analog—1-(2-chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea—whose XLogP is estimated at approximately 2.8–3.2 (based on the addition of a chlorophenyl group) [1]. Lower lipophilicity is associated with reduced non-specific protein binding and improved aqueous solubility profiles, both of which are critical for reliable in vitro assay behavior and downstream pharmacokinetic performance [1]. This difference of approximately 1.3–1.7 logP units represents a meaningful divergence in physicochemical space, as a ΔlogP > 1 typically translates into a ≥10-fold difference in partition coefficient [2].

physicochemical_profiling drug-likeness THIQ_scaffold_optimization

Lower Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count vs. Heterocyclic Urea Analogs

The target compound has a computed TPSA of 86.9 Ų and 2 hydrogen-bond donors (HBDs), compared to 3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea (CAS 2034340-83-3), which contains an additional ether oxygen in the tetrahydrofuran ring and is predicted to have a TPSA of approximately 96–100 Ų and retains 2 HBDs [1]. The lower TPSA of the target compound places it closer to the widely cited threshold of <90 Ų for favorable blood-brain barrier penetration, whereas the oxolan-methyl analog exceeds this threshold, suggesting reduced CNS permeability potential [2]. Additionally, the cyclopropyl urea provides only 2 HBDs, avoiding the HBD penalty (HBD > 3 is associated with poor permeability) and maintaining compliance with Lipinski's Rule of Five [3].

permeability_prediction TPSA blood-brain_barrier

Reduced Molecular Weight and Lower Rotatable Bond Count vs. 2-Chlorophenyl Urea Analog

The target compound has a molecular weight of 337.4 g·mol⁻¹ and 5 rotatable bonds, compared to the 2-chlorophenyl urea analog 1-(2-chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, which has an estimated molecular weight of approximately 422 g·mol⁻¹ (based on the replacement of cyclopropyl [C3H5, 41 Da] with 2-chlorophenyl [C6H4Cl, 111.5 Da] plus the urea linker) and likely 6 rotatable bonds [1]. The target compound is approximately 85 Da lighter, which provides a higher ligand efficiency index (LEI = pIC50/MW in kDa) if equivalent potency is achieved, meaning that for a given binding affinity, the cyclopropyl urea derivative would demonstrate superior size-normalized binding efficiency [2]. Furthermore, the lower rotatable bond count (5 vs. ~6) reduces conformational entropy penalty upon binding and is associated with improved oral bioavailability probability [3].

ligand_efficiency molecular_weight rotatable_bonds

Urea vs. Amide Linker at the 7-Position: Conformational and Hydrogen-Bonding Differentiation from Cyclopropanecarboxamide Analog

The target compound employs a urea linker (-NH-CO-NH-) connecting the cyclopropyl group to the THIQ 7-position, whereas the closely related compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide replaces this with an amide linker (-NH-CO-) [1]. The urea moiety provides two hydrogen-bond donor sites (the two NH groups) compared to one HBD in the amide analog, and offers a different geometry of hydrogen-bonding vectors [2]. Urea groups are known to form bidentate hydrogen-bonding interactions with protein backbone carbonyls and carboxylate side chains, a motif extensively exploited in serine protease and kinase inhibitor design, whereas amides typically engage in single-point hydrogen bonds [2]. Additionally, the urea linker introduces an extra nitrogen atom that increases TPSA by approximately 12–15 Ų relative to the amide analog, which may confer differential solubility and target engagement profiles [3].

urea_amide_bioisosterism conformational_analysis hydrogen_bonding

Cyclopropyl Group as a Metabolic Stability and Conformational Constraint Element vs. Flexible Alkyl Substituents

The cyclopropyl group on the urea terminus of the target compound introduces conformational restriction and a metabolically stable C3 ring system, contrasting with analogs bearing flexible alkyl substituents such as the tetrahydrofuran-2-ylmethyl group in CAS 2034340-83-3 [1]. Cyclopropyl rings are well-documented in medicinal chemistry to resist cytochrome P450-mediated oxidation at the α-position due to the increased C-H bond dissociation energy of cyclopropyl C-H bonds (~106 kcal·mol⁻¹ vs. ~98 kcal·mol⁻¹ for typical secondary alkyl C-H bonds), potentially conferring enhanced metabolic stability [2]. Additionally, the rigid cyclopropyl group restricts the conformational freedom of the urea NH relative to the THIQ core, which can translate into reduced entropic penalty upon target binding and improved selectivity profiles compared to flexible substituents [3].

metabolic_stability cyclopropyl_effect conformational_restriction

Composite Drug-Likeness Profile: Rule-of-Five and Lead-Likeness Compliance Compared Across Four Close Analogs

A composite drug-likeness assessment across four close structural analogs—(1) the target cyclopropyl urea, (2) the 2-chlorophenyl urea analog, (3) the oxolan-methyl urea analog (CAS 2034340-83-3), and (4) the cyclopropanecarboxamide analog—reveals that the target compound is the only one that simultaneously satisfies all four Lipinski Rule-of-Five criteria (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and all three Congreve lead-likeness criteria (MW ≤ 350, logP ≤ 3, rotatable bonds ≤ 6) [1]. The target compound: MW = 337.4 (≤350), logP = 1.5 (≤3), HBD = 2 (≤5), HBA = 4 (≤10), rotatable bonds = 5 (≤6). The 2-chlorophenyl analog is predicted to violate the MW lead-likeness threshold (≈422 Da), the oxolan-methyl analog is predicted to violate the TPSA and MW thresholds (381.5 Da), and the cyclopropanecarboxamide analog, while compliant with most metrics, lacks the urea HBD capacity that may be required for certain target interactions [2]. This composite profile positions the target compound as the most lead-like member of its immediate analog series for screening library procurement [2].

drug-likeness Rule_of_Five lead-likeness procurement_screening

Recommended Research and Industrial Application Scenarios for 1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea Based on Evidence-Supported Differentiation


Lead-Like Screening Library Procurement for Fragment-Based or HTS Programs

The compound's unique compliance with Congreve lead-likeness criteria (MW 337.4 ≤ 350 Da; logP 1.5 ≤ 3; 5 rotatable bonds ≤ 6) makes it the preferred procurement choice among 2-(propylsulfonyl)-THIQ analogs for inclusion in lead-like or fragment-oriented screening libraries [1]. Unlike the heavier chlorophenyl (≈422 Da) or oxolan-methyl (381.5 Da) urea analogs, this compound remains within the lead-like chemical space defined for high-quality starting points in drug discovery, while its cyclopropyl urea motif provides structural novelty that enhances library diversity [1].

CNS-Penetrant Probe Design Leveraging Favorable TPSA and Lipophilicity

With a TPSA of 86.9 Ų (below the 90 Ų CNS permeability threshold) and a moderate logP of 1.5, the compound is positioned as a more favorable starting scaffold for CNS-targeted probe development than analogs with higher TPSA (e.g., oxolan-methyl analog, TPSA ≈ 96–100 Ų) or higher logP (e.g., chlorophenyl analog, logP ≈ 2.8–3.2) [2]. Researchers initiating blood-brain barrier-penetrant programs should prioritize this compound over more polar or more lipophilic scaffold-matched alternatives [2].

Urea Pharmacophore Validation in Enzyme Inhibition Assays Requiring Bidentate H-Bond Donors

The urea linker (-NH-CO-NH-) provides two geometrically constrained hydrogen-bond donor sites, a feature absent in the corresponding amide analog (N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide) which presents only one HBD [3]. For biochemical assays targeting proteases, kinases, or other enzymes where bidentate hydrogen-bonding to the catalytic machinery or backbone is a known pharmacophoric requirement, the urea derivative is the structurally mandated choice over the amide analog [3].

Metabolic Stability-Focused SAR Exploration Around the Cyclopropyl Motif

The cyclopropyl group's well-documented resistance to CYP450-mediated oxidation provides a structural rationale for selecting this compound as the preferred starting point for metabolic stability-focused SAR campaigns compared to analogs bearing oxidatively labile substituents (e.g., the tetrahydrofuran-2-ylmethyl group in CAS 2034340-83-3) [4]. While no experimental intrinsic clearance data are publicly available, the cyclopropyl motif is a recognized metabolic shielding strategy in medicinal chemistry, and this compound serves as a control or reference for evaluating the metabolic fate of the THIQ-sulfonyl-urea scaffold series [4].

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